4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide
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Overview
Description
4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.242 g/mol . This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .
Preparation Methods
The synthesis of 4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide typically involves the condensation of appropriate acyl chlorides and aromatic amides . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide has numerous scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to stabilize reactive species and model metalloenzyme active sites . In biology and medicine, it is explored for its potential as a pharmacologically active compound, with studies focusing on its interactions with metal cations and small molecules . In industry, it is utilized in catalytic organic transformations and as a sensing agent for detecting specific ions .
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, binding to metal cations and forming stable complexes . This interaction can influence various molecular pathways, depending on the specific metal cation and the biological or chemical context. The compound’s structure allows it to form multiple binding sites, enhancing its stability and reactivity .
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide include other pyridine-2,6-dicarboxamide derivatives, such as furan-2,5-dicarboxamide . These compounds share similar chemical properties and biological activities but differ in their specific functional groups and molecular structures. The uniqueness of this compound lies in its cyclopropoxy and N2-methyl substitutions, which can influence its reactivity and binding properties .
Properties
Molecular Formula |
C11H13N3O3 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-N-methylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C11H13N3O3/c1-13-11(16)9-5-7(17-6-2-3-6)4-8(14-9)10(12)15/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16) |
InChI Key |
GAJQSPKUCKWKGL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=N1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
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